molecular formula C13H23NO5 B6156692 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid CAS No. 2228789-96-4

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid

Cat. No.: B6156692
CAS No.: 2228789-96-4
M. Wt: 273.33 g/mol
InChI Key: DHRSATDZETZECC-UHFFFAOYSA-N
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Description

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid is an organic compound with the molecular formula C13H23NO5. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable acid catalyst.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Butanoic Acid Moiety: The Boc-protected morpholine is then reacted with 4-bromobutanoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active morpholine moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid can be compared with other similar compounds, such as:

    4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid: Similar structure but with a piperazine ring instead of morpholine.

    4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid: Contains an alkyne group, leading to different reactivity.

    This compound methyl ester: Methyl ester derivative with altered solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the Boc-protected morpholine ring and the butanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2228789-96-4

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]butanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

DHRSATDZETZECC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCC(=O)O

Purity

95

Origin of Product

United States

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